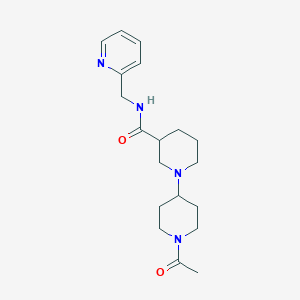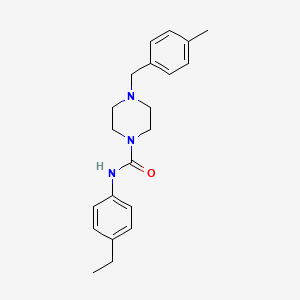![molecular formula C14H19F2N3O B5319519 N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5319519.png)
N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 has been shown to selectively inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.
作用机制
DFP-10825 selectively inhibits the activity of a specific protein by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal function, leading to the inhibition of disease progression. The exact mechanism of action of DFP-10825 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for disease progression.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In cancer cells, DFP-10825 inhibits cell growth and induces apoptosis, or programmed cell death. In animal models of inflammatory disorders, DFP-10825 reduces inflammation and improves disease symptoms. Additionally, DFP-10825 has been shown to have minimal toxicity in animal studies, suggesting its potential safety for use in humans.
实验室实验的优点和局限性
DFP-10825 has a number of advantages for use in lab experiments. Its high purity and yield make it suitable for use in a variety of assays and experiments. Additionally, its selective inhibition of a specific protein makes it a useful tool for studying the role of this protein in disease progression. However, DFP-10825 is still in the early stages of development, and its potential limitations for use in lab experiments are still being studied.
未来方向
There are a number of future directions for the study of DFP-10825. One area of focus is the development of more potent and selective inhibitors of the target protein. Additionally, the potential therapeutic applications of DFP-10825 in other diseases are still being explored. Finally, the safety and efficacy of DFP-10825 in human clinical trials are still being studied, with the hope that it may one day be used as a treatment for cancer and inflammatory disorders.
合成方法
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 2,4-difluoroaniline and 1-bromo-2-chloroethane to produce N-(2,4-difluorophenyl)-2-chloroethylamine. This intermediate is then reacted with piperidine to produce N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, or DFP-10825. The synthesis of DFP-10825 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of a specific protein, which is involved in the progression of various diseases, including cancer and inflammatory disorders. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been shown to reduce inflammation in animal models of inflammatory disorders, suggesting its potential use in the treatment of these diseases.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c15-11-4-5-13(12(16)10-11)18-14(20)17-6-9-19-7-2-1-3-8-19/h4-5,10H,1-3,6-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJPGQKIFVTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5319446.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5319448.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319488.png)


![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5319500.png)
![N-[2-(2-furylmethyl)cyclohexyl]-3-phenylpropanamide](/img/structure/B5319509.png)
![2-furylmethyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5319511.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
